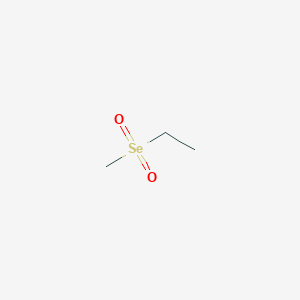
(Methaneselenonyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methaneselenonyl)ethane is an organoselenium compound characterized by the presence of a selenium atom bonded to a methylene group, which is further bonded to an ethane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methaneselenonyl)ethane typically involves the reaction of ethane with selenium-containing reagents under controlled conditions. One common method is the reaction of ethane with selenium dioxide (SeO2) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
化学反応の分析
Types of Reactions
(Methaneselenonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium-containing oxides.
Reduction: Reduction reactions can convert this compound to simpler selenium-containing compounds.
Substitution: The selenium atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenium oxides, reduced selenium compounds, and various substituted derivatives of this compound.
科学的研究の応用
(Methaneselenonyl)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its selenium content.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (Methaneselenonyl)ethane involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but containing sulfur instead of selenium.
Methanesulfonic acid: Another organosulfur compound used in similar applications but with different chemical properties.
Uniqueness
(Methaneselenonyl)ethane is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes this compound valuable in various research and industrial applications.
特性
CAS番号 |
98750-92-6 |
|---|---|
分子式 |
C3H8O2Se |
分子量 |
155.07 g/mol |
IUPAC名 |
1-methylselenonylethane |
InChI |
InChI=1S/C3H8O2Se/c1-3-6(2,4)5/h3H2,1-2H3 |
InChIキー |
PVDSBFPEQWRISQ-UHFFFAOYSA-N |
正規SMILES |
CC[Se](=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


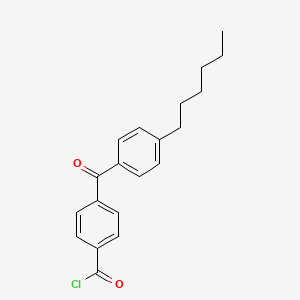
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
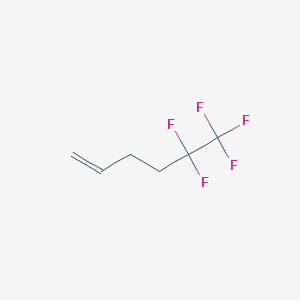
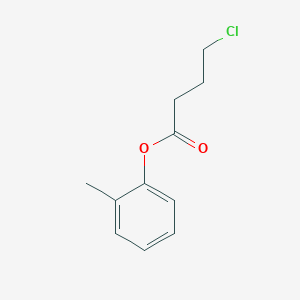
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
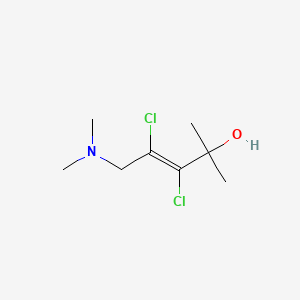
![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)
![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)

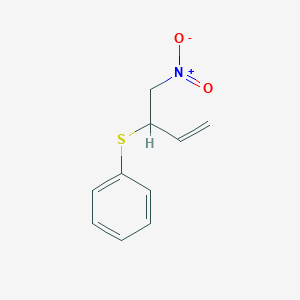

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
